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Compound of Interest

Compound Name: Ampreloxetine Hydrochloride

Cat. No.: B12393039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the

preclinical safety profile of Ampreloxetine hydrochloride (formerly TD-9855).

Comprehensive, quantitative preclinical toxicology data and detailed experimental protocols are

not extensively available in the public domain. The information herein is compiled from clinical

trial publications, press releases, and abstracts that allude to a comprehensive non-clinical

program.

Introduction
Ampreloxetine hydrochloride is a novel, selective norepinephrine reuptake inhibitor (NRI)

under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH),

particularly in patients with primary autonomic failure conditions such as Multiple System

Atrophy (MSA).[1][2] By blocking the norepinephrine transporter (NET), Ampreloxetine

increases the synaptic concentration of norepinephrine, a key neurotransmitter in the

sympathetic nervous system responsible for maintaining vascular tone and blood pressure.

This technical guide provides an overview of the known preclinical safety profile of

Ampreloxetine, drawing from available data to inform researchers and drug development

professionals.
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Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter. This

inhibition leads to an increase in the extracellular concentration of norepinephrine in the

synaptic cleft, thereby enhancing noradrenergic signaling. In the context of nOH, this enhanced

signaling is intended to improve peripheral vasoconstriction and mitigate the drop in blood

pressure upon standing.
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Figure 1: Mechanism of Action of Ampreloxetine.
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Non-Clinical Safety Pharmacology
While specific quantitative data from dedicated safety pharmacology studies are not publicly

available, the known mechanism of action of Ampreloxetine as a norepinephrine reuptake

inhibitor suggests a primary focus on the cardiovascular system.

Cardiovascular System
References to "preclinical cardiovascular sympathoexcitatory effects" indicate that non-clinical

studies have been conducted to assess the impact of Ampreloxetine on the cardiovascular

system.[1] These studies likely evaluated effects on blood pressure, heart rate, and cardiac

electrophysiology (e.g., QT interval). Clinical trial data in humans have shown that

Ampreloxetine can increase blood pressure, which is its intended therapeutic effect, but also

point to the need for careful monitoring.[3][4] A dedicated "thorough QT study" in healthy

subjects at therapeutic (10 mg) and supratherapeutic (40 mg) doses showed no clinically

relevant effect on the QTc interval, suggesting a low risk of delayed ventricular repolarization. It

is standard practice for such clinical findings to be preceded by preclinical assessments.

Central Nervous System (CNS) and Respiratory System
Standard preclinical safety packages include assessments of CNS and respiratory function.

Given that Ampreloxetine is a norepinephrine reuptake inhibitor, CNS effects would be

anticipated. However, no specific preclinical findings on CNS or respiratory safety have been

detailed in the available literature.

Toxicology
A comprehensive non-clinical toxicology program is a prerequisite for initiating clinical trials.

While Theravance Biopharma has stated that Ampreloxetine has undergone a "comprehensive

non-clinical and clinical pharmacology program," specific details of the toxicology studies

remain largely undisclosed.

Acute, Sub-chronic, and Chronic Toxicity
Information regarding single-dose (acute) and repeated-dose (sub-chronic and chronic) toxicity

studies, which are standard components of a preclinical safety package, is not available in the

public domain. These studies would typically be conducted in at least two species (one rodent
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and one non-rodent) to identify potential target organs of toxicity, establish a No-Observed-

Adverse-Effect-Level (NOAEL), and inform starting doses for clinical trials.

Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a drug candidate

to cause genetic mutations or chromosomal damage. This typically includes:

A test for gene mutation in bacteria (Ames test)

An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or

chromosomal aberration assay in mammalian cells)

An in vivo test for chromosomal damage (e.g., micronucleus test in rodent hematopoietic

cells)

The results of these studies for Ampreloxetine have not been publicly reported.

Carcinogenicity
Carcinogenicity studies are typically conducted for drugs that are intended for long-term use.

Given the chronic nature of nOH, it is likely that 2-year carcinogenicity studies in rodents have

been or will be conducted for Ampreloxetine. No data from such studies have been made

public.

Reproductive and Developmental Toxicology
Studies to evaluate the effects of Ampreloxetine on fertility, embryonic and fetal development,

and pre- and postnatal development would be required for a comprehensive safety

assessment. No information on the reproductive and developmental toxicology of

Ampreloxetine is currently available.

Experimental Protocols (Hypothetical)
In the absence of published protocols, the following represents a generalized, hypothetical

experimental workflow for a preclinical cardiovascular safety assessment, a critical component

for a norepinephrine reuptake inhibitor.
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Hypothetical Preclinical Cardiovascular Safety Workflow
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Figure 2: Hypothetical Preclinical Cardiovascular Safety Workflow.

Summary of Available Safety Information
The following table summarizes the high-level safety information that can be inferred from the

available clinical literature, which is predicated on a complete preclinical safety assessment.
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Safety Parameter Animal Model

Key Findings

(Inferred from

Clinical Data)

Reference

Cardiovascular Safety

Likely rodent and non-

rodent (e.g., dog,

monkey)

Sympathoexcitatory

effects. No clinically

significant QT

prolongation observed

in human studies,

suggesting a low risk

identified in preclinical

studies.

[1]

General Toxicology
Standard rodent and

non-rodent species

The progression to

Phase 3 clinical trials

implies an acceptable

therapeutic index was

established in

preclinical repeated-

dose toxicity studies.

[5]

Genotoxicity

Standard battery of in

vitro and in vivo

assays

The initiation of large-

scale clinical trials

suggests no

significant genotoxic

potential was

identified.

-

Carcinogenicity
Likely long-term

rodent studies

Data not publicly

available.
-

Conclusion
The publicly available information on the preclinical safety profile of Ampreloxetine
hydrochloride is limited. The advancement of Ampreloxetine to late-stage clinical trials

indicates that a comprehensive preclinical safety and toxicology program has been completed

and has demonstrated an acceptable safety margin to regulatory authorities. The primary

preclinical safety considerations for a norepinephrine reuptake inhibitor like Ampreloxetine
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would be focused on cardiovascular effects, which appear to have been thoroughly

investigated. However, without access to the detailed study reports, a complete and in-depth

assessment of the preclinical safety profile is not possible. Researchers and drug development

professionals should be aware of this data gap in the public domain.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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